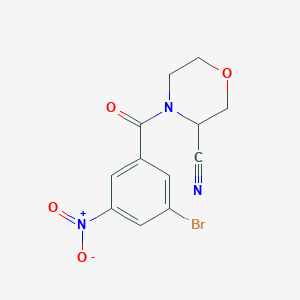
4-(3-Bromo-5-nitrobenzoyl)morpholine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromo-5-nitrobenzoyl)morpholine-3-carbonitrile is an organic compound characterized by the presence of a bromine atom, a nitro group, a benzoyl group, a morpholine ring, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-5-nitrobenzoyl)morpholine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The addition of a bromine atom to the benzene ring.
Formation of Benzoyl Group: The attachment of a benzoyl group to the benzene ring.
Morpholine Ring Formation: The formation of the morpholine ring.
Carbonitrile Group Introduction: The addition of the carbonitrile group.
Each of these steps requires specific reagents and conditions, such as the use of nitric acid for nitration, bromine for bromination, and various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
化学反応の分析
Types of Reactions
4-(3-Bromo-5-nitrobenzoyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoyl morpholine derivatives.
科学的研究の応用
4-(3-Bromo-5-nitrobenzoyl)morpholine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-Bromo-5-nitrobenzoyl)morpholine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and bromine groups can play a role in its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 4-(3-Bromo-5-nitrobenzoyl)morpholine
- 4-(3-Bromo-5-nitrobenzoyl)piperidine
- 4-(3-Bromo-5-nitrobenzoyl)tetrahydropyran
Uniqueness
4-(3-Bromo-5-nitrobenzoyl)morpholine-3-carbonitrile is unique due to the presence of the carbonitrile group, which can influence its chemical reactivity and potential applications. The combination of the bromine and nitro groups also contributes to its distinct properties compared to similar compounds.
特性
IUPAC Name |
4-(3-bromo-5-nitrobenzoyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O4/c13-9-3-8(4-10(5-9)16(18)19)12(17)15-1-2-20-7-11(15)6-14/h3-5,11H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRPMIFHNGEFOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














